

Application Note: Synthesis of 5-chloro AMB-PICA

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Compound of Interest

Compound Name: *Mmb-ica*

Cat. No.: B15600797

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Audience: Researchers, scientists, and drug development professionals.

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Abstract

This document provides a detailed protocol for the synthesis of 5-chloro AMB-PICA, a synthetic cannabinoid, via the N-alkylation of the precursor **MMB-ICA** (AMB-ICA). **MMB-ICA**, chemically known as N-(1H-indol-3-ylcarbonyl)-L-valine, methyl ester, serves as a common intermediate in the synthesis of various indole-based carboxamide cannabinoids^{[1][2]}. The protocol details a standard organic chemistry procedure involving the deprotonation of the indole nitrogen followed by alkylation with a suitable chloropentyl agent. This application note includes a reaction scheme, a step-by-step experimental workflow, and tables summarizing reagent data and predicted analytical characteristics of the final product.

Chemical Structures and Properties

The synthesis involves the conversion of the precursor **MMB-ICA** to the N-alkylated target compound, 5-chloro AMB-PICA.

Table 1: Physicochemical Properties of Reactant and Product

Compound Name	Abbreviation	IUPAC Name	Molecular Formula	Molecular Weight (g/mol)
Methyl (2S)-2-[(1H-indol-3-yl)formamido]-3-methylbutanoate	MMB-ICA	N-(1H-indol-3-ylcarbonyl)-L-valine, methyl ester ^{[1][2]}	C ₁₅ H ₁₈ N ₂ O ₃	274.32 ^[1]
Methyl (2S)-2-{{[1-(5-chloropentyl)-1H-indol-3-yl]formamido}-3-methylbutanoate	5-chloro AMB-PICA	N/A	C ₂₀ H ₂₇ ClN ₂ O ₃	394.90

Note: The IUPAC name for 5-chloro AMB-PICA is assigned based on the structure of analogous compounds.

Synthetic Protocol

The synthesis of 5-chloro AMB-PICA from **MMB-ICA** is achieved through an N-alkylation reaction at the indole nitrogen.

Reaction Scheme

The overall transformation is depicted below. The indole nitrogen of **MMB-ICA** is deprotonated by a strong base, and the resulting anion is subsequently alkylated by 1-bromo-5-chloropentane.

Caption: N-Alkylation of **MMB-ICA** to form 5-chloro AMB-PICA.

Reagents and Materials

Table 2: List of Reagents for Synthesis

Reagent	Formula	MW (g/mol)	Molar Eq.	Example Amount
MMB-ICA	C ₁₅ H ₁₈ N ₂ O ₃	274.32	1.0	274 mg (1.0 mmol)
Sodium Hydride (60% in oil)	NaH	24.00	1.2	48 mg (1.2 mmol)
1-Bromo-5-chloropentane	C ₅ H ₁₀ BrCl	185.49	1.1	204 mg (1.1 mmol)
Dimethylformamide (DMF)	C ₃ H ₇ NO	73.09	-	10 mL
Saturated NH ₄ Cl (aq)	NH ₄ Cl	53.49	-	20 mL
Ethyl Acetate	C ₄ H ₈ O ₂	88.11	-	100 mL
Brine	NaCl (aq)	58.44	-	30 mL
Anhydrous MgSO ₄	MgSO ₄	120.37	-	As needed
Silica Gel	SiO ₂	60.08	-	For chromatography

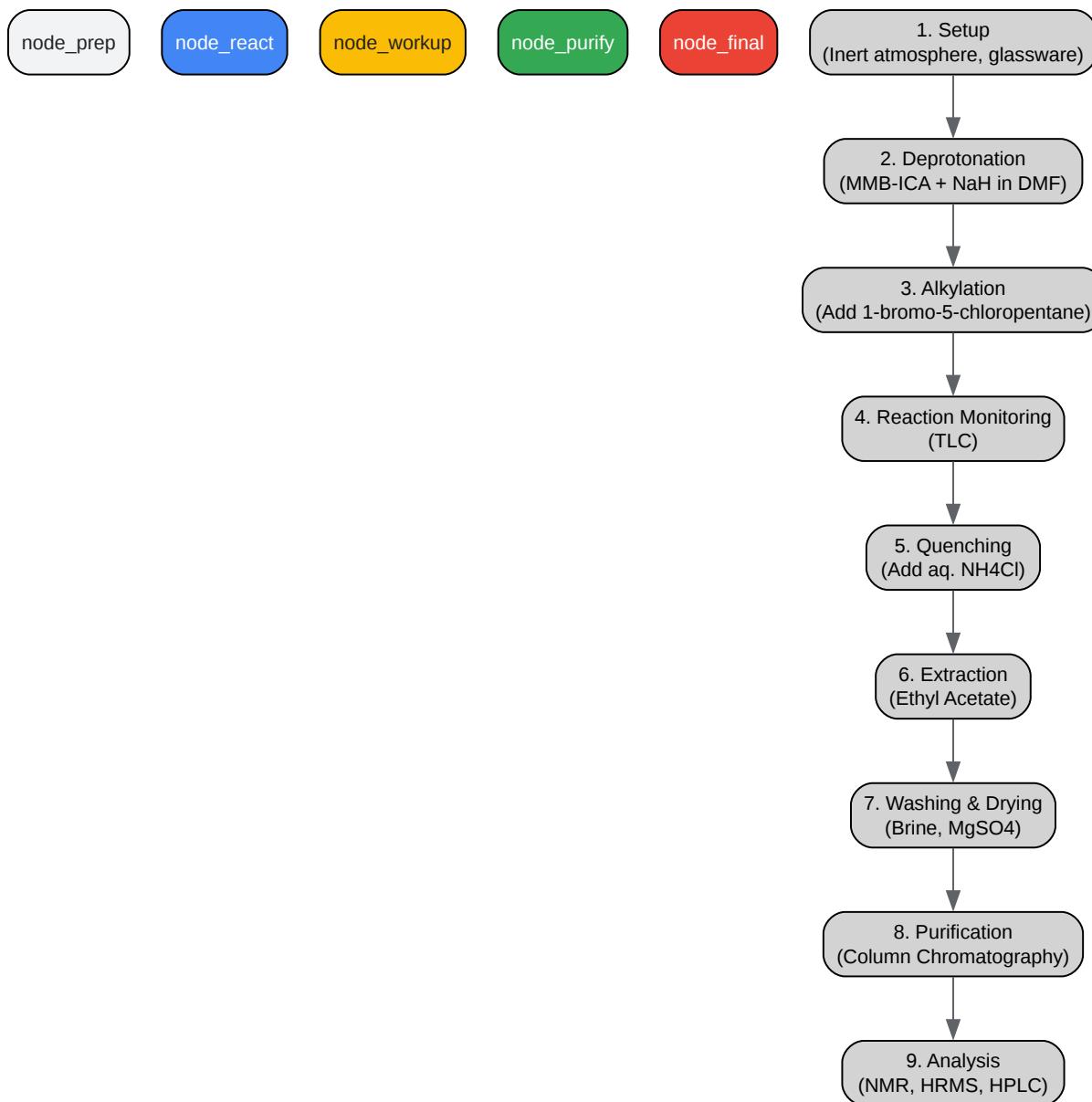
Experimental Procedure

- Preparation: To a flame-dried 50 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add **MMB-ICA** (1.0 eq).
- Dissolution: Add anhydrous dimethylformamide (DMF) to dissolve the starting material completely.
- Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: NaH reacts violently with water and is flammable. Handle with extreme care.

- Stirring: Allow the mixture to stir at 0 °C for 30 minutes. The solution may become darker as the indole anion forms.
- Alkylation: Slowly add 1-bromo-5-chloropentane (1.1 eq) to the reaction mixture via syringe.
- Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Caution: Quench slowly to control gas evolution.
- Extraction: Transfer the mixture to a separatory funnel. Add deionized water and extract the aqueous phase three times with ethyl acetate.
- Washing: Combine the organic layers and wash sequentially with deionized water and then with brine.
- Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the resulting crude oil via flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 5-chloro AMB-PICA product.

Experimental Workflow

The following diagram outlines the logical flow of the experimental protocol from setup to final analysis.



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Caption: Step-by-step workflow for the synthesis and purification of 5-chloro AMB-PICA.

Characterization of Final Product

The identity and purity of the synthesized 5-chloro AMB-PICA should be confirmed using standard analytical techniques. The table below presents the predicted analytical data for the target compound.

Table 3: Predicted Analytical Data for 5-chloro AMB-PICA

Analysis Technique	Specification	Predicted Result
¹ H NMR	(CDCl ₃ , 400 MHz)	Expected peaks for indole, chloropentyl, and valine methyl ester moieties.
¹³ C NMR	(CDCl ₃ , 100 MHz)	~20 distinct carbon signals corresponding to the proposed structure.
HRMS (ESI+)	Calculated for [M+H] ⁺ (C ₂₀ H ₂₈ ClN ₂ O ₃ ⁺)	Calculated: 395.1783; This provides confirmation of the elemental composition.
FTIR	(ATR)	Characteristic peaks for N-H (amide), C=O (ester and amide), and C-Cl bonds.
Purity (HPLC)	(UV detection at 218 nm)	>98% (Target purity for an analytical reference standard).

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References

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